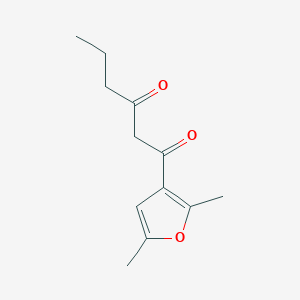
1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a hexane-1,3-dione moiety attached at position 3 of the furan ring. The molecular formula of this compound is C12H16O3, and it has a molar mass of 208.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with hexane-1,3-dione under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile (hexane-1,3-dione) attacks the electrophilic carbon atom of the furan ring, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biomolecules. Additionally, the furan ring structure allows for interactions with nucleophilic and electrophilic sites in biological systems, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with potential as a biofuel.
Hexane-1,3-dione: A diketone used in organic synthesis.
1-(2,5-Dimethylfuran-3-yl)ethanone: A related compound with similar structural features.
Uniqueness: 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione is unique due to its combination of a furan ring with a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)hexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)7-12(14)11-6-8(2)15-9(11)3/h6H,4-5,7H2,1-3H3 |
InChI Key |
NMEPONYPCGDDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=C(OC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















